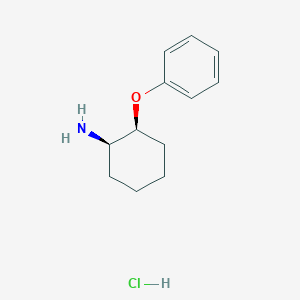![molecular formula C22H21NO4 B2798224 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 1936276-26-4](/img/structure/B2798224.png)
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the scientific research community. This compound has shown potential in various areas of research, including neuroscience, pharmacology, and medicine.4]heptane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A novel compound, possessing a similar structure, demonstrated potent antibacterial activity against a range of respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This compound showed excellent in vivo efficacy in a murine pneumonia model, highlighting its potential as a basis for developing new antibacterial drugs (Odagiri et al., 2013)[https://consensus.app/papers/design-synthesis-evaluations-novel-odagiri/26a46984a57955c38a33e381666f0d20/?utm_source=chatgpt].
Synthesis and Drug Design
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a related compound, has been explored for its use in chemistry, biochemistry, and drug design. The unique structure of these compounds makes them valuable for creating sterically constrained amino acids, which have diverse applications in scientific research (Radchenko et al., 2010)[https://consensus.app/papers/synthesis-2azaspiro33heptanederived-amino-acids-radchenko/0c5e61d22edc537eaf36a7e2f1343e02/?utm_source=chatgpt].
Organic Synthesis
Research into the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones has led to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the compound's versatility in organic synthesis processes (Molchanov & Tran, 2013)[https://consensus.app/papers/cycloaddition-caryl-ccarbamoylnitrones-methyl-molchanov/97fd55b4b09d56a69a36b99949dc6f68/?utm_source=chatgpt].
Medicinal Chemistry
A catalytic and enantioselective preparation of a related proline scaffold has been described, underlining the importance of such compounds in the synthesis of antiviral agents like ledipasvir. This method provides a foundation for the industrial synthesis of complex molecules for pharmaceutical use (López et al., 2020)[https://consensus.app/papers/approach-4substituted-proline-scaffolds-synthesis-lópez/5d3074a1a6e35fde9e64fbfbe8246450/?utm_source=chatgpt].
Chemical Space Exploration
The development of a novel Boc-protected cyclopropane-modified proline analogue highlights the role of such compounds in accessing new chemical spaces. This has implications for drug discovery, offering a pathway to novel compounds that could serve as potential therapeutic agents (Tymtsunik et al., 2012)[https://consensus.app/papers/synthesis-novel-bocprotected-cyclopropanemodified-tymtsunik/cfbfd93977e958769ee3e254eb6765d1/?utm_source=chatgpt].
Wirkmechanismus
Mode of Action
The presence of the 9-fluorenylmethoxycarbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential role in peptide synthesis, it may influence protein production and function within cells .
Pharmacokinetics
The presence of the fmoc group could potentially affect its bioavailability, as this group is typically removed during peptide synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. If it is involved in peptide synthesis, it could potentially influence protein structure and function within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is typically removed under basic conditions during peptide synthesis . Therefore, the compound’s activity could potentially be influenced by the pH of its environment.
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-11-22(19)9-10-23(13-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHCWDPQONURLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)
![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)
![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)



![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2798156.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2798158.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)
![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)

![2-(((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2798163.png)